molecular formula C3H6ClNaO3S B8710629 1-Propanesulfonic acid, 3-chloro-, sodium salt CAS No. 51034-39-0

1-Propanesulfonic acid, 3-chloro-, sodium salt

Cat. No. B8710629
CAS RN: 51034-39-0
M. Wt: 180.59 g/mol
InChI Key: VWHYHPPXJSBSNK-UHFFFAOYSA-M
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Patent
US04418138

Procedure details

1-Chloro-3-bromopropane (104.0 g) ethanol (250 ml), and water (90 ml) were stirred under reflux, and a solution of sodium sulphite (25.0 g) in distilled water (90 ml) was added to the stirred refluxing reaction mixture over a period of two hours. After the addition, refluxing was continued for a further 2 hours after which the excess alcohol and 1-chloro-3-bromopropane were removed by distillation. The remaining aqueous solution was evaporated to dryness on a steam bath and the product was recrystallised from alcohol to yield sodium 3-chloro-propane-sulphonate as a white crystalline solid.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4]Br.[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+]>O>[Cl:1][CH2:2][CH2:3][CH2:4][S:6]([O-:9])(=[O:8])=[O:7].[Na+:10] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCCBr
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
reaction mixture over a period of two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
after which the excess alcohol and 1-chloro-3-bromopropane were removed by distillation
CUSTOM
Type
CUSTOM
Details
The remaining aqueous solution was evaporated to dryness on a steam bath
CUSTOM
Type
CUSTOM
Details
the product was recrystallised from alcohol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.